Cas no 143163-72-8 (2-(bromomethyl)-5-chloro-1,3-benzothiazole)

2-(Bromomethyl)-5-chloro-1,3-benzothiazole is a versatile heterocyclic compound featuring both bromomethyl and chloro substituents on a benzothiazole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules through nucleophilic substitution or cross-coupling reactions. The bromomethyl group offers reactivity for further functionalization, while the chloro substituent enhances stability and influences electronic properties. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a key precursor for bioactive compounds or functional materials. The compound’s well-defined reactivity and compatibility with various reaction conditions make it a practical choice for researchers seeking to modify benzothiazole-based frameworks efficiently.
2-(bromomethyl)-5-chloro-1,3-benzothiazole structure
143163-72-8 structure
商品名:2-(bromomethyl)-5-chloro-1,3-benzothiazole
CAS番号:143163-72-8
MF:C8H5NSClBr
メガワット:262.554
MDL:MFCD11217325
CID:1083786
PubChem ID:15292313

2-(bromomethyl)-5-chloro-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-5-chlorobenzothiazole
    • 2-(Bromomethyl)-5-chloro-1,3-benzothiazole
    • AKOS022182346
    • ICZQQYOEDNQIAD-UHFFFAOYSA-N
    • SCHEMBL7461310
    • 2-(Bromomethyl)-5-chlorobenzo[d]thiazole
    • 2-bromomethyl-5-chloro-1,3-benzothiazole
    • EN300-99115
    • DTXSID40571062
    • DA-10355
    • 2-bromomethyl-5-chlorobenzothiazole
    • 143163-72-8
    • 2-(bromomethyl)-5-chloro-1,3-benzothiazole
    • MDL: MFCD11217325
    • インチ: InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
    • InChIKey: ICZQQYOEDNQIAD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1Cl)N=C(S2)CBr

計算された属性

  • せいみつぶんしりょう: 260.90146g/mol
  • どういたいしつりょう: 260.90146g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-(bromomethyl)-5-chloro-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-99115-0.1g
2-(bromomethyl)-5-chloro-1,3-benzothiazole
143163-72-8 95%
0.1g
$301.0 2024-05-21
Enamine
EN300-99115-0.25g
2-(bromomethyl)-5-chloro-1,3-benzothiazole
143163-72-8 95%
0.25g
$431.0 2024-05-21
Chemenu
CM426608-1g
2-(BROMOMETHYL)-5-CHLOROBENZOTHIAZOLE
143163-72-8 95%+
1g
$*** 2023-03-31
Enamine
EN300-99115-0.05g
2-(bromomethyl)-5-chloro-1,3-benzothiazole
143163-72-8 95%
0.05g
$202.0 2024-05-21
Aaron
AR00A6LV-250mg
2-(BROMOMETHYL)-5-CHLOROBENZOTHIAZOLE
143163-72-8 95%
250mg
$618.00 2025-01-23
1PlusChem
1P00A6DJ-50mg
2-(BROMOMETHYL)-5-CHLOROBENZOTHIAZOLE
143163-72-8 95%
50mg
$297.00 2025-02-25
Enamine
EN300-99115-10g
2-(bromomethyl)-5-chloro-1,3-benzothiazole
143163-72-8 95%
10g
$3746.0 2023-09-01
1PlusChem
1P00A6DJ-1g
2-(BROMOMETHYL)-5-CHLOROBENZOTHIAZOLE
143163-72-8 95%
1g
$1133.00 2025-02-25
1PlusChem
1P00A6DJ-10g
2-(BROMOMETHYL)-5-CHLOROBENZOTHIAZOLE
143163-72-8 95%
10g
$4692.00 2024-06-20
Aaron
AR00A6LV-500mg
2-(BROMOMETHYL)-5-CHLOROBENZOTHIAZOLE
143163-72-8 95%
500mg
$959.00 2025-01-23

2-(bromomethyl)-5-chloro-1,3-benzothiazole 関連文献

2-(bromomethyl)-5-chloro-1,3-benzothiazoleに関する追加情報

Recent Advances in the Application of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole (CAS: 143163-72-8) in Chemical Biology and Pharmaceutical Research

2-(Bromomethyl)-5-chloro-1,3-benzothiazole (CAS: 143163-72-8) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, characterized by its bromomethyl and chloro substituents, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad applicability in pharmaceutical research.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2-(bromomethyl)-5-chloro-1,3-benzothiazole as a precursor for the synthesis of novel benzothiazole-based kinase inhibitors. The researchers utilized this compound to introduce the benzothiazole moiety into their target molecules, which exhibited potent inhibitory activity against several cancer-related kinases. The bromomethyl group was particularly instrumental in facilitating further functionalization through nucleophilic substitution reactions, enabling the rapid generation of diverse analogs for structure-activity relationship studies.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of new antibacterial agents derived from 2-(bromomethyl)-5-chloro-1,3-benzothiazole. The study highlighted the compound's role in the synthesis of benzothiazole derivatives with enhanced membrane permeability and target specificity against Gram-positive bacteria. The chloro substituent was found to contribute significantly to the compounds' metabolic stability, while the bromomethyl group allowed for efficient conjugation with various pharmacophores.

Another innovative application was reported in ACS Chemical Biology (2023), where researchers employed 2-(bromomethyl)-5-chloro-1,3-benzothiazole as a starting material for developing fluorescent probes targeting cellular thiols. The benzothiazole core provided excellent photophysical properties, while the reactive bromomethyl group enabled selective labeling of thiol-containing biomolecules. These probes demonstrated superior sensitivity and selectivity compared to conventional reagents, offering new tools for studying redox biology and protein modifications.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation and handling of 2-(bromomethyl)-5-chloro-1,3-benzothiazole. A 2024 study in Organic Process Research & Development described improved synthetic protocols that enhance yield and purity while minimizing the formation of byproducts. These methodological improvements are particularly important given the compound's sensitivity to moisture and light, which can affect its reactivity in subsequent transformations.

Looking forward, the unique structural features of 2-(bromomethyl)-5-chloro-1,3-benzothiazole continue to inspire novel applications in drug discovery and chemical biology. Its dual functionality (bromomethyl and chloro groups) on the electron-deficient benzothiazole ring makes it particularly valuable for designing compounds with specific electronic and steric properties. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for developing covalent inhibitors, suggesting that this compound will remain an important tool in medicinal chemistry for years to come.

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